N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide
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Overview
Description
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrimidine core and a diphenylacetamide moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation. The reaction is catalyst-free and additive-free, making it an eco-friendly method.
Attachment of the propyl chain: The propyl chain is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with a suitable propylating agent under basic conditions.
Formation of the diphenylacetamide moiety: The final step involves the reaction of the intermediate product with diphenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl chain or the diphenylacetamide moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a therapeutic agent due to its unique structure and biological activity. It can be used in the development of drugs targeting various diseases, including cancer, cardiovascular disorders, and neurological conditions.
Biological Research: The compound can be used as a tool to study biological pathways and molecular targets. Its interactions with specific proteins and enzymes can provide insights into cellular processes and disease mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. The diphenylacetamide moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure and are known for their inhibitory effects on various enzymes.
Uniqueness
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide stands out due to its unique combination of a triazolopyrimidine core and a diphenylacetamide moiety. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C24H25N5O |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H25N5O/c1-17-16-18(2)29-21(27-28-24(29)26-17)14-9-15-25-23(30)22(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,16,22H,9,14-15H2,1-2H3,(H,25,30) |
InChI Key |
GXSPTPXAOAZWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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